

The Role of HCAR2 (GPR109A) in Immune Cell Function: A Technical Guide

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Compound of Interest

Compound Name: HCAR2 agonist 1

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Abstract

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor that has emerged as a critical regulator of immune responses. Initially characterized for its role in lipid metabolism, a growing body of evidence highlights its profound anti-inflammatory functions in a variety of immune cells. HCAR2 is activated by endogenous ligands, including the ketone body β -hydroxybutyrate, and exogenous ligands such as niacin (nicotinic acid) and the multiple sclerosis drug metabolite monomethyl fumarate. Its expression on key immune cells, including macrophages, microglia, dendritic cells, and neutrophils, positions it as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of HCAR2 function in the immune system, detailing its signaling pathways, cellular roles, and the experimental methodologies used to elucidate its function.

Introduction to HCAR2 (GPR109A)

HCAR2 is a member of the hydroxycarboxylic acid receptor family and is coupled to Gi/o proteins.^{[1][2]} Upon activation, it typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^[2] This primary signaling event triggers a cascade of downstream effects that ultimately modulate inflammatory responses. The expression of HCAR2 is not constitutive and can be significantly upregulated in immune cells in response to inflammatory stimuli, suggesting a feedback mechanism to control inflammation.^{[3][4]}

HCAR2 Ligands and their Immunomodulatory Properties

A variety of endogenous and synthetic molecules can activate HCAR2, each with distinct affinities and potential therapeutic applications.

Table 1: HCAR2 Ligands and their Binding Affinities

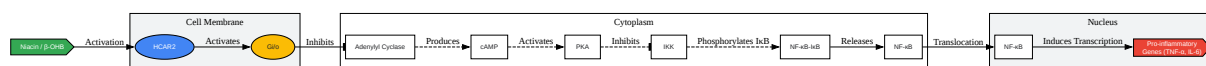
Ligand	Type	EC50 / Affinity (Kd)	Reference
Niacin (Nicotinic Acid)	Synthetic	~3 μ M (EC50)	
β -hydroxybutyrate (β -OHB)	Endogenous	~700-800 μ M (EC50)	
Monomethyl fumarate (MMF)	Synthetic (metabolite of Dimethyl fumarate)	Potent agonist	

HCAR2 Function in Macrophages

Macrophages are central players in both innate and adaptive immunity, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is critical in determining the outcome of an immune response. HCAR2 activation has been shown to skew macrophage polarization towards an M2 phenotype and suppress M1-mediated inflammation.

Signaling Pathways in Macrophages

Activation of HCAR2 in macrophages leads to the inhibition of the NF- κ B signaling pathway, a master regulator of pro-inflammatory gene expression. This inhibition results in a significant reduction in the production of pro-inflammatory cytokines such as TNF- α , IL-6, IL-12p40, and IL-1 β .



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Fig 1. HCAR2 signaling in macrophages.

Quantitative Effects on Cytokine Production

Studies have demonstrated a significant reduction in cytokine production by macrophages upon HCAR2 activation.

Table 2: Effect of HCAR2 Activation on Macrophage Cytokine Production

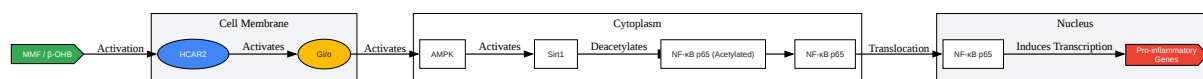
Stimulus	HCAR2 Agonist	Cytokine	Fold Change / % Inhibition	Cell Type	Reference
LPS (1 ng/ml)	Niacin (300 μ M)	TNF- α	Significant Inhibition	Murine Bone Marrow-Derived Macrophages	
LPS (1 ng/ml)	Niacin (300 μ M)	IL-6	Significant Inhibition	Murine Bone Marrow-Derived Macrophages	
LPS (1 ng/ml)	Niacin (300 μ M)	IL-12p40	Significant Inhibition	Murine Bone Marrow-Derived Macrophages	
LPS (1 ng/ml)	Niacin (300 μ M)	IL-1 β	Significant Inhibition	Murine Bone Marrow-Derived Macrophages	

HCAR2 Function in Microglia

Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in neuroinflammation, contributing to both neurotoxicity and neuroprotection. HCAR2 activation on microglia has been shown to be neuroprotective by shifting them from a pro-inflammatory to an anti-inflammatory phenotype.

Signaling Pathways in Microglia

Similar to macrophages, HCAR2 activation in microglia inhibits the NF- κ B pathway. Additionally, studies have implicated the activation of the AMPK-Sirt1 axis, which leads to the deacetylation and subsequent inhibition of NF- κ B. This results in decreased production of pro-inflammatory mediators and a switch towards a neuroprotective phenotype.



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Fig 2. HCAR2 signaling in microglia.

HCAR2 Function in Dendritic Cells

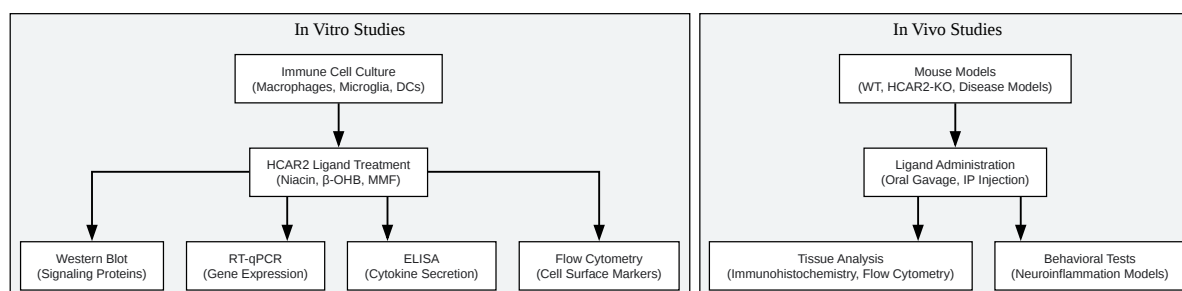
Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating adaptive immune responses. HCAR2 activation can modulate DC function, promoting a more tolerogenic phenotype.

Impact on DC Maturation and T-cell Polarization

HCAR2 signaling in DCs has been shown to promote the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells, which are critical for maintaining immune tolerance. This is achieved, in part, by imparting an anti-inflammatory phenotype on the DCs themselves.

Experimental Protocols

Elucidating the function of HCAR2 in immune cells requires a range of in vitro and in vivo experimental approaches.



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Fig 3. General experimental workflow.

In Vivo Mouse Models

- HCAR2 Knockout (Hcar2^{-/-}) Mice: These mice are invaluable for confirming that the effects of HCAR2 ligands are indeed mediated through the receptor. Wild-type littermates serve as controls.
- Disease Models:
 - Dextran Sulfate Sodium (DSS)-induced Colitis: A model for inflammatory bowel disease. Mice are administered DSS in their drinking water to induce colitis. HCAR2 agonists can be administered orally or intraperitoneally to assess their therapeutic potential.
 - Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis. EAE is induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant. The effect of HCAR2 agonists on disease progression is monitored.
 - Lipopolysaccharide (LPS)-induced Neuroinflammation: Intraperitoneal or intracerebral injection of LPS induces a robust inflammatory response in the brain, allowing for the

study of HCAR2's role in microglia activation.

Ligand Administration in Mice

- Niacin: Can be administered via oral gavage at doses such as 600 mg/kg once daily.
- β -hydroxybutyrate (β -OHB): Typically administered via intraperitoneal (IP) injection at doses around 20 mmol/kg.
- Monomethyl fumarate (MMF): As the active metabolite of dimethyl fumarate, its effects are often studied by administering DMF to mice.

Macrophage Polarization Assay

- Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from wild-type and Hcar2^{-/-} mice.
- M1 Polarization: Stimulate BMDMs with LPS (e.g., 1 ng/mL) and IFN- γ (e.g., 20 ng/mL).
- M2 Polarization: Stimulate BMDMs with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
- HCAR2 Agonist Treatment: Co-treat cells with an HCAR2 agonist (e.g., 300 μ M niacin) during polarization.
- Analysis:
 - Gene Expression: Analyze the expression of M1 (e.g., iNOS, TNF- α) and M2 (e.g., Arg1, Ym1) markers by RT-qPCR.
 - Cytokine Secretion: Measure cytokine levels in the supernatant by ELISA.
 - Cell Surface Markers: Analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers by flow cytometry.

Western Blot Analysis of HCAR2 Signaling

- Cell Lysis: Lyse treated immune cells in RIPA buffer containing protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Antibody Incubation:
 - Primary Antibodies: Incubate the membrane with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-NF- κ B p65, NF- κ B p65, p-AMPK, AMPK) and an antibody against HCAR2. A loading control like β -actin or GAPDH should also be used.
 - Secondary Antibodies: Incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

- Sample Collection: Collect supernatants from cultured immune cells after treatment.
- ELISA Protocol: Follow the manufacturer's instructions for commercially available ELISA kits for specific cytokines (e.g., TNF- α , IL-6, IL-10).
- Data Analysis: Generate a standard curve and calculate the concentration of cytokines in the samples.

Conclusion and Future Directions

The study of HCAR2 in immune cells has unveiled a crucial pathway for the regulation of inflammation. Its activation consistently leads to anti-inflammatory responses across various immune cell types, making it an attractive therapeutic target. Future research should focus on developing selective HCAR2 agonists with improved pharmacokinetic profiles and reduced side effects, such as the flushing associated with niacin. Furthermore, a deeper understanding of the context-dependent signaling of HCAR2 in different immune cell subsets and disease states will be critical for the successful translation of HCAR2-targeting therapies into the clinic. The

detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate role of HCAR2 in immune regulation.

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